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molecular formula C11H13NO4 B3002562 3-methyl-3-(4-nitrophenyl)butanoic Acid CAS No. 42288-06-2

3-methyl-3-(4-nitrophenyl)butanoic Acid

Cat. No. B3002562
M. Wt: 223.228
InChI Key: ITGQCQGQYJVSPE-UHFFFAOYSA-N
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Patent
US05747477

Procedure details

To cooled (0° C) concentrated H2SO4 (18.5 mL), was added 3-methyl-3- phenylbutanoic acid (10 g, 56 mmol). Next, a cooled solution of HNO3 (3 mL) in H2SO4 (6.2 mL) was added dropwise and the reaction mixture was stirred at 0° C. for 30 min and then at room temperature for 30 min more. The mixture was poured into ice and the resulting solution was allowed to stand in the refrigerator overnight. The precipitate was filtered, washed with H2 0 and dried, to afford a crude product (14.5 g). This was purified by chromatography on silica gel (CHCl3 :MeOH, 3%) to give the title compound (5.9 g, 47%). 1H NMR (80MHz, CDCl3) δ (TMS): 8.16 (d, J=6.5 Hz, 2H), 7.55 (d, J=6.5 Hz, 2H), 3.5 (m, 1H), 2.70 (s, 2H), 1.50 (s, 6H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.2 mL
Type
solvent
Reaction Step Two
Name
Quantity
18.5 mL
Type
solvent
Reaction Step Three
Yield
47%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:7])[CH2:3][C:4]([OH:6])=[O:5].[N+:14]([O-])([OH:16])=[O:15]>OS(O)(=O)=O>[CH3:7][C:2]([C:8]1[CH:9]=[CH:10][C:11]([N+:14]([O-:16])=[O:15])=[CH:12][CH:13]=1)([CH3:1])[CH2:3][C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC(CC(=O)O)(C)C1=CC=CC=C1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
6.2 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
18.5 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 30 min more
Duration
30 min
ADDITION
Type
ADDITION
Details
The mixture was poured into ice
CUSTOM
Type
CUSTOM
Details
to stand in the refrigerator overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with H2 0
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to afford a crude product (14.5 g)
CUSTOM
Type
CUSTOM
Details
This was purified by chromatography on silica gel (CHCl3 :MeOH, 3%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(CC(=O)O)(C)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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